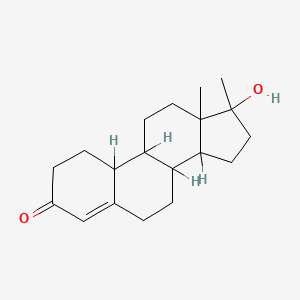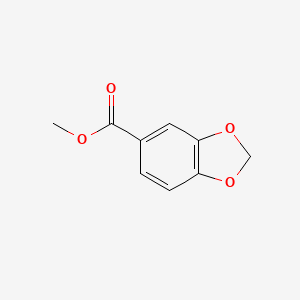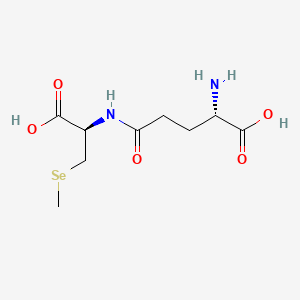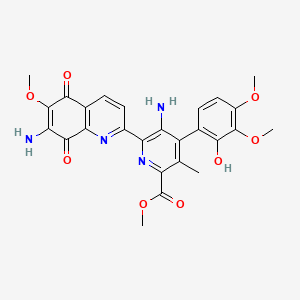
Mexacarbate
Übersicht
Beschreibung
Mexacarbate is a carbamate pesticide developed by Alexander Shulgin and marketed in 1961 by Dow Chemical Company under the trade name Zectran . It is notable for being the first biodegradable pesticide . As of 2009, mexacarbate is considered obsolete or discontinued, according to the World Health Organization .
Physical And Chemical Properties Analysis
Mexacarbate is an odorless white crystalline solid . It has a density of 1.1±0.1 g/cm3, a boiling point of 318.3±42.0 °C at 760 mmHg, and a flash point of 146.3±27.9 °C . The chemical formula of Mexacarbate is C12H18N2O2, with an average mass of 222.283 Da and a monoisotopic mass of 222.136826 Da .Wissenschaftliche Forschungsanwendungen
Pest Control in Agriculture
Mexacarbate has been used as an insecticide for the control of various pests in agricultural settings. It acts on the nervous system of insects, leading to their elimination . This compound has been particularly effective against slugs, snails, and tussock moths, commonly found in lawns, sports greens, turf, and ornamental trees and shrubs .
Study of Environmental Fate
Research into Mexacarbate’s environmental fate has shown that it is moderately mobile in drain flow conditions. This mobility can impact its persistence and distribution in the environment, which is crucial for understanding its long-term ecological effects .
Ecotoxicity Assessments
Mexacarbate poses a high acute ecotoxicity risk to birds, aquatic invertebrates like Daphnia, and bees. Studies have focused on its impact on these non-target organisms, which is significant for evaluating the safety and sustainability of Mexacarbate use in ecosystems .
Human Health Implications
Due to its classification as a high-risk substance for mammals’ acute toxicity and its role as an acetylcholinesterase inhibitor and neurotoxicant, Mexacarbate has been the subject of human health risk assessments. Understanding its toxicological profile is essential for ensuring safe handling and application .
Electrochemical Sensing Development
Innovative research has led to the development of an electrochemical biosensor for Mexacarbate detection using carboxylated multi-walled carbon nanotubes. This sensor can potentially be used for environmental monitoring and pesticide residue analysis .
Safety and Hazards
Mexacarbate is extremely toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . Contact may cause burns to skin and eyes . When heated to high temperatures, it may emit toxic oxides of nitrogen . It is also considered obsolete or discontinued, according to the World Health Organization .
Wirkmechanismus
Target of Action
Mexacarbate primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Mexacarbate acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, and it suppresses the action of acetylcholine esterase .
Biochemical Pathways
The biochemical reactions involved in the decomposition of Mexacarbate are much the same in all biological systems studied . A variety of different reactions are postulated to take place based on the identity of Mexacarbate metabolites which have been characterized: oxidative N-demethylation, deamination, hydrolysis, and conjugation .
Pharmacokinetics
It’s known that mexacarbate is a solid compound that can be dissolved in a liquid carrier . It is toxic by inhalation, skin absorption, and/or ingestion .
Result of Action
The result of Mexacarbate’s action is the suppression of the neurotransmitter acetylcholine, leading to the disruption of nerve function . This makes it effective as a pesticide, as it interferes with the normal functioning of pests’ nervous systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mexacarbate. For instance, different water characteristics (temperature, hardness, and pH) and aging (deactivation) can affect its toxicity . Moreover, when heated to high temperatures, Mexacarbate may emit toxic oxides of nitrogen .
Eigenschaften
IUPAC Name |
[4-(dimethylamino)-3,5-dimethylphenyl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-6-10(16-12(15)13-3)7-9(2)11(8)14(4)5/h6-7H,1-5H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEVBPNZHBAYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)C)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Record name | MEXACARBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3978 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020893 | |
| Record name | Mexacarbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mexacarbate is an odorless white crystalline solid dissolved in a liquid carrier. It is toxic by inhalation, skin absorption, and/or ingestion. When heated to high temperatures it may emit toxic oxides of nitrogen. It will burn but it is difficult to ignite. It is used as a pesticide., White, odorless solid; [HSDB] Almost white crystalline solid; [MSDSonline] | |
| Record name | MEXACARBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3978 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mexacarbate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.01% IN WATER AT 25 °C, (SOL IN WT/WT PERCENT): FREELY SOL IN ACETONE 162.3%; ACETONITRILE 142%; METHYLENE CHLORIDE 120.6%; ETHANOL 116.0%; BENZENE 102.0%; SPARINGLY SOL IN PETROLEUM SOLVENTS 1.05%; | |
| Record name | MEXACARBATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Less than 0.1 at 293.2F (EPA, 1998), 0.00027 [mmHg], LESS THAN 0.1 MM HG AT 139 °C | |
| Record name | MEXACARBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3978 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mexacarbate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MEXACARBATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... IT IS REPORTED ... THAT 4-METHYLAMINO-3,5-XYLYL-N-METHYLCARBAMATE, ONE OF THE METABOLITES OF MEXACARBATE, IS MORE POTENT THAN THE PARENT COMPOUND AS AN INHIBITOR OF ACETYLCHOLINESTERASE IN VITRO. | |
| Record name | MEXACARBATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Mexacarbate | |
Color/Form |
WHITE CRYSTALLINE SOLID | |
CAS RN |
315-18-4 | |
| Record name | MEXACARBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3978 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mexacarbate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexacarbate [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mexacarbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mexacarbate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEXACARBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTM4IPV8G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MEXACARBATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
185 °F (EPA, 1998), 85 °C | |
| Record name | MEXACARBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3978 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MEXACARBATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Zectran (Mexacarbate)?
A1: Zectran (Mexacarbate) acts primarily as an acetylcholinesterase inhibitor. [, , , , , ] It binds to the enzyme acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, causing overstimulation of nerve cells and ultimately resulting in insect death.
Q2: What is the molecular formula and weight of Zectran (Mexacarbate)?
A3: The molecular formula of Zectran (Mexacarbate) is C12H18N2O3, and its molecular weight is 238.28 g/mol. [, , , ]
Q3: Is there any spectroscopic data available on Zectran (Mexacarbate)?
A4: While the provided abstracts don't delve into specific spectroscopic data, analytical methods like gas chromatography and high-performance liquid chromatography have been utilized to identify and quantify Zectran (Mexacarbate) and its metabolites. [, , , , ]
Q4: How does the formulation of Zectran (Mexacarbate) affect its stability and effectiveness?
A5: Studies show that Zectran (Mexacarbate) formulated as aqueous emulsions, oil-based solutions, wettable powders, and flowables exhibits varying levels of persistence and degradation rates in forest environments. [, , ] The choice of formulation influences the ratio of dislodgeable to penetrated residues, impacting its overall effectiveness.
Q5: Does Zectran (Mexacarbate) degrade under specific environmental conditions?
A6: Zectran (Mexacarbate) degrades under alkaline conditions and simulated sunlight. [] Its hydrolysis rate in natural waters is influenced by pH and temperature. []
Q6: Does Zectran (Mexacarbate) exhibit any catalytic properties?
A6: The research provided focuses primarily on Zectran (Mexacarbate) as an insecticide. Its catalytic properties, if any, are not explored within these studies.
Q7: Have any computational chemistry studies been conducted on Zectran (Mexacarbate)?
A7: The provided research abstracts do not mention any specific computational chemistry studies.
Q8: How does the structure of Zectran (Mexacarbate) contribute to its insecticidal activity?
A9: While specific SAR studies are not detailed in the abstracts, research on related N-methylcarbamates suggests that the presence of specific substituents on the aryl ring influences their toxicity and metabolism. [, ]
Q9: Are there specific formulation strategies employed to enhance the stability or effectiveness of Zectran (Mexacarbate)?
A10: Research indicates that the inclusion of metaldehyde in Zectran (Mexacarbate) bait formulations significantly enhances its effectiveness against snails, even under adverse weather conditions. []
Q10: What are the potential environmental impacts of using Zectran (Mexacarbate)?
A11: Studies show that aerial applications of Zectran (Mexacarbate) can impact aquatic insect populations in streams, although these effects appear temporary. [, ] Research highlights the need for buffer zones around water bodies to minimize exposure. []
Q11: How is Zectran (Mexacarbate) absorbed and distributed within insects?
A12: Studies indicate that the site of application on the insect's body influences Zectran (Mexacarbate)'s toxicity, suggesting varying rates of absorption and distribution. []
Q12: What are the major metabolic pathways of Zectran (Mexacarbate) in insects?
A12: Specific metabolic pathways within insects are not extensively detailed in the provided research.
Q13: What insect species are most susceptible to Zectran (Mexacarbate)?
A14: Research demonstrates that Zectran (Mexacarbate) effectively controls various insect pests, including spruce budworm (Choristoneura spp.), cotton bollworm (Helicoverpa zea), cabbage looper (Trichoplusia ni), and European brown garden snail (Cornu aspersum). [, , , , , , ]
Q14: How does the effectiveness of Zectran (Mexacarbate) compare to other insecticides?
A15: Field trials indicate that Zectran (Mexacarbate) exhibits comparable or superior efficacy to other insecticides like DDT, Sevin (Carbaryl), and malathion against specific insect pests. [, , , , ]
Q15: Have any instances of insect resistance to Zectran (Mexacarbate) been reported?
A15: The provided abstracts do not mention any specific cases of insect resistance to Zectran (Mexacarbate).
Q16: What is the impact of Zectran (Mexacarbate) on non-target organisms?
A17: Research indicates that Zectran (Mexacarbate) can impact non-target aquatic insects in stream ecosystems, but these effects appear to be temporary. [, ] Further studies on its effects on other non-target organisms, such as birds and mammals, are essential. []
Q17: How does the method of application influence the effectiveness of Zectran (Mexacarbate)?
A18: Research shows that the effectiveness of Zectran (Mexacarbate) varies depending on the application method, with aerial spraying and bait formulations showing promising results for controlling specific insect pests. [, , , , ]
Q18: How does Zectran (Mexacarbate) degrade in the environment?
A19: Studies demonstrate that Zectran (Mexacarbate) degrades in the environment through various pathways, including hydrolysis, biodegradation by soil microbes, and photodegradation. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















